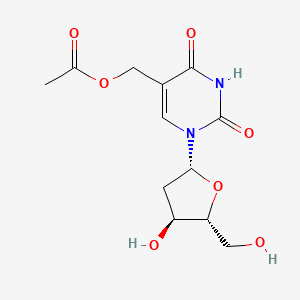
4-Amino-2-methylquinoline-6-carboxylic acid
描述
“4-Amino-2-methylquinoline-6-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O2 . It is used as a reagent in the synthesis of imine polymers and various pharmaceutical agents .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, it has been found that aniline derivatives possessing electron-donating groups are needed for the synthesis of 2-methylquinoline-4-carboxilic acid derivatives in ethanol . The yield was reported to be 53.3% .
Molecular Structure Analysis
The molecular structure of “4-Amino-2-methylquinoline-6-carboxylic acid” can be analyzed using various spectroscopic techniques. For example, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “4-Amino-2-methylquinoline-6-carboxylic acid” are complex and involve multiple steps. For example, in pH 8.0 aqueous medium, DMQC-OSu reacted with amines at 50 degrees C within 20 min to form highly fluorescent carboxamides and the excess reagent hydrolyzed to the corresponding carboxylic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-2-methylquinoline-6-carboxylic acid” include a molecular weight of 202.21 g/mol . It is non-flammable .
科学研究应用
Chemical Synthesis and Derivatives
4-Amino-2-methylquinoline-6-carboxylic acid has been studied in the context of chemical synthesis and the development of various derivatives. For instance, Campaigne and Hutchinson (1970) discussed the synthesis of N-substituted 2-amino- and 2-methylquinoline-3,4-dicarboximides from similar quinoline carboxylic acids, noting their potential structural analogs to antimalarial quinolinemethanols (Campaigne & Hutchinson, 1970). Furthermore, synthetic studies have been conducted on marine drugs, involving 4H-chromene-2-carboxylic acid ester derivatives, which indicate the potential of these compounds in antitumor antibiotic research (Li et al., 2013).
Antibacterial Properties
There's significant interest in the antibacterial properties of quinoline derivatives. Hong et al. (1997) synthesized a novel 5-amino-6-methylquinoline carboxylic acid, revealing its potential as a non-6-fluoroquinolone antibacterial agent with activity comparable to ciprofloxacin (Hong et al., 1997). Additionally, Miyamoto et al. (1990) prepared a series of 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, showing notable antibacterial activity against a range of bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Flavor and Food Safety
In the context of flavor and food safety, Arthur et al. (2015) conducted a toxicological evaluation of a flavor ingredient structurally related to 4-amino-2-methylquinoline-6-carboxylic acid, assessing its safety for use in food and beverage applications. Their studies indicated no mutagenic or clastogenic effects in vitro and in vivo, with a lack of maternal toxicity and adverse effects on fetal morphology at high doses (Arthur et al., 2015).
Catalysis and Chemical Reactions
There's research into the use of quinoline derivatives in catalysis and chemical reactions. Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives using a quinoline-based auxiliary, highlighting the functional group tolerance and potential applications in various chemical syntheses (Shabashov & Daugulis, 2010).
Potential in Drug Synthesis
A number of studies have explored the potential of quinoline derivatives in drug synthesis. For instance, Toan et al. (2020) synthesized novel quinoline-pyrimidine hybrid compounds, showing significant cytotoxic activity against certain cancer lines, indicating their potential in drug development (Toan et al., 2020).
未来方向
属性
IUPAC Name |
4-amino-2-methylquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGARODDQXEDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427956 | |
| Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylquinoline-6-carboxylic acid | |
CAS RN |
99984-73-3 | |
| Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)